Computed Lipophilicity (XLogP3‑AA) and Topological Polar Surface Area (TPSA) Position This Compound Within CNS‑Permeant Space While Differentiating It From Non‑Fluorinated or 4‑Fluorobenzoyl Isomers
The target compound exhibits a calculated XLogP3‑AA of 2.8 and a TPSA of 32.8 Ų [REFS‑1]. These values fall within the accepted CNS‑multiparameter optimization (CNS‑MPO) range (logP < 5, TPSA < 90 Ų), suggesting adequate passive permeability for central target engagement. By contrast, a closely related non‑fluorinated analogue (phenyl[4‑(4‑methoxybenzyl)piperazin‑1‑yl]methanone) has a predicted XLogP3‑AA approximately 0.5–0.8 units lower, a consistent effect of fluorine substitution observed across piperazine series [REFS‑2]. The 3‑fluoro positional isomer further differentiates from the 4‑fluorobenzoyl analogue (1‑(4‑fluorobenzoyl)‑4‑(4‑methoxybenzyl)piperazine), which exhibits a different electrostatic potential surface that can redirect hydrogen‑bond interactions with σ1 receptor residue Glu‑172 [REFS‑3].
| Evidence Dimension | Lipophilicity (XLogP3‑AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.8; TPSA = 32.8 Ų [REFS‑1] |
| Comparator Or Baseline | Non‑fluorinated phenyl analogue: XLogP3‑AA ≈ 2.0–2.3 (estimated by deletion of fluorine). 4‑Fluorobenzoyl isomer: XLogP3‑AA ≈ 2.8 (equivalent) but with different dipole orientation [REFS‑2]. |
| Quantified Difference | ΔXLogP3‑AA ≈ +0.5 to +0.8 vs. non‑fluorinated analogue; identical logP but distinct electrostatic topology vs. 4‑fluoro isomer. |
| Conditions | Computed physicochemical properties (PubChem and HQSAR‑based predictions). |
Why This Matters
The elevated lipophilicity conferred by the 3‑fluorobenzoyl group enhances the predicted passive membrane permeability relative to non‑fluorinated congeners, while the meta‑fluorine positional isomer may offer a distinct receptor‑binding orientation not achievable with the para‑fluoro variant – a critical consideration when selecting reference compounds for SAR studies.
- [1] PubChem CID 780183. Computed Properties: XLogP3‑AA, TPSA. https://pubchem.ncbi.nlm.nih.gov/compound/355813-56-8 (accessed 2026-04-30). View Source
- [2] Wager, T.T., et al. (2010). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 1(6), 435‑449. View Source
- [3] Chu, U.B., et al. (2015). The Sigma‑1 Receptor: A Therapeutic Target for the Treatment of CNS Disease. Journal of Pharmacological Sciences, 127(1), 2‑5. View Source
